Cas no 2097969-10-1 (1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol)

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol
- 1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-4-ol
- 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol
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- Inchi: 1S/C11H18N4O2/c12-3-6-17-11-7-10(13-8-14-11)15-4-1-9(16)2-5-15/h7-9,16H,1-6,12H2
- InChI Key: NZGYHRNXNKTYPU-UHFFFAOYSA-N
- SMILES: OC1CCN(C2C=C(N=CN=2)OCCN)CC1
Computed Properties
- Exact Mass: 238.14297583 g/mol
- Monoisotopic Mass: 238.14297583 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 238.29
- XLogP3: -0.1
- Topological Polar Surface Area: 84.5
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5203-2.5g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
Life Chemicals | F1967-5203-0.25g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F1967-5203-10g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
TRC | A132786-500mg |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 500mg |
$ 550.00 | 2022-06-08 | ||
Life Chemicals | F1967-5203-0.5g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F1967-5203-1g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
Life Chemicals | F1967-5203-5g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
TRC | A132786-1g |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 1g |
$ 865.00 | 2022-06-08 | ||
TRC | A132786-100mg |
1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-4-ol |
2097969-10-1 | 100mg |
$ 135.00 | 2022-06-08 |
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol
Comprehensive Overview of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol (CAS No. 2097969-10-1)
The compound 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol (CAS No. 2097969-10-1) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its unique molecular structure featuring a pyrimidine core linked to a piperidin-4-ol moiety via an aminoethoxy bridge, this compound exhibits promising potential for various biomedical applications. Researchers are particularly interested in its role as a building block for small molecule inhibitors and its utility in kinase-targeted therapies, which are currently among the most searched topics in pharmaceutical R&D.
In recent years, the demand for heterocyclic compounds like 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol has surged due to their versatility in designing next-generation therapeutics. The pyrimidine scaffold, a cornerstone of nucleic acid chemistry, is frequently explored in cancer research and antiviral drug development—two areas dominating Google Scholar and PubMed queries. Meanwhile, the piperidin-4-ol component enhances solubility and bioavailability, addressing a critical challenge in modern drug formulation, as evidenced by the rising popularity of search terms such as "improving drug solubility" and "bioavailability enhancers."
The synthetic pathway of CAS No. 2097969-10-1 often involves multi-step organic reactions, including nucleophilic substitutions and catalytic coupling, which align with the growing interest in "green chemistry" and "sustainable synthesis methods." Laboratories worldwide are optimizing its production to reduce environmental impact, reflecting the broader industry trend toward eco-friendly pharmaceutical manufacturing—a hot topic in LinkedIn discussions and ESG (Environmental, Social, and Governance) reports. Analytical techniques such as HPLC purity testing and NMR characterization ensure the compound meets rigorous quality standards, a subject frequently queried in research forums.
Beyond its chemical properties, 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol is being investigated for its structure-activity relationships (SAR) in modulating biological targets. This ties into the exploding interest in AI-driven drug discovery, where machine learning models predict molecular interactions—a trend highlighted by the surge in searches for "computational chemistry tools" and "AI in medicinal chemistry." The compound’s hydrogen-bonding capabilities and conformational flexibility make it a valuable candidate for virtual screening libraries, further amplifying its relevance in cutting-edge research.
Regulatory and safety profiles of CAS No. 2097969-10-1 are also under scrutiny, coinciding with increased public searches for "pharmaceutical compliance" and "ICH guidelines." While not classified as hazardous, proper handling protocols are emphasized in SDS documents, mirroring the industry’s focus on occupational health—a topic trending in OSHA-related webinars. As patent landscapes evolve, this compound’s intellectual property status is another frequently searched aspect, particularly among legal professionals in the life sciences sector.
In conclusion, 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol represents a convergence of multiple scientific frontiers: from rational drug design to sustainable synthesis and digital transformation in R&D. Its interdisciplinary appeal ensures continued visibility in both academic literature and industry pipelines, solidifying its position as a compound of enduring interest in the molecular sciences.
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